N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide

PDK1 inhibitor PDHK1 oncology

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide (CAS 869070-23-5) is a thiazole–furan hybrid carboxamide with the molecular formula C₁₈H₁₈N₂O₂S and a molecular weight of 326.41 g/mol. The compound belongs to the thiazole carboxamide class and has been disclosed in the patent literature as a 3-phosphoinositide-dependent protein kinase 1 (PDK1/PDHK1) inhibitor, positioned for oncology indications including metastatic cancer and solid tumours.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 869070-23-5
Cat. No. B2896570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide
CAS869070-23-5
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CO3)C
InChIInChI=1S/C18H18N2O2S/c1-12-5-3-6-14(11-12)18-20-13(2)16(23-18)8-9-19-17(21)15-7-4-10-22-15/h3-7,10-11H,8-9H2,1-2H3,(H,19,21)
InChIKeyPJNKYKDESNFHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide (CAS 869070-23-5) – Compound Identity and Core Pharmacophore for Procurement Screening


N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide (CAS 869070-23-5) is a thiazole–furan hybrid carboxamide with the molecular formula C₁₈H₁₈N₂O₂S and a molecular weight of 326.41 g/mol . The compound belongs to the thiazole carboxamide class and has been disclosed in the patent literature as a 3-phosphoinositide-dependent protein kinase 1 (PDK1/PDHK1) inhibitor, positioned for oncology indications including metastatic cancer and solid tumours [1]. Its structural architecture—a 4-methyl-2-(m-tolyl)thiazole core linked via an ethyl spacer to a furan-2-carboxamide terminus—distinguishes it from other thiazole carboxamide sub-families that bear cyclohexane, benzenesulfonamide, or oxalamide terminal groups .

Why Generic Substitution of N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide Fails: Target Selectivity and Structural Determinants


Thiazole carboxamide derivatives are a structurally diverse family with reported activity against COX-1/2, α-glucosidase, urease, bacterial targets, and various kinases [1]. Within this chemical space, subtle modifications to the terminal carboxamide group, the thiazole C2-aryl substituent, or the linker length can redirect target selectivity entirely [2]. For example, the cyclohexanecarboxamide analog (CAS 869069-96-5) and the benzenesulfonamide analog (CAS 869069-96-5 series) share the identical 4-methyl-2-(m-tolyl)thiazol-5-yl-ethyl scaffold but are not annotated as PDK1 inhibitors in public databases, whereas the furan-2-carboxamide variant is explicitly assigned to PDHK1/PDK1 inhibition in the DrugMap and patent records [3]. Therefore, interchanging compounds within this scaffold series without confirmatory target-engagement data risks selecting a molecule with an entirely different biological profile. The quantitative differentiation evidence below substantiates why procurement decisions must be made at the level of this specific furan-2-carboxamide congener.

Product-Specific Quantitative Evidence Guide: N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide Differentiation Data


PDK1/PDHK1 Target Annotation: Unique Kinase Selectivity Profile Versus Class-Level Multi-Target Ambiguity

The compound is explicitly catalogued in the DrugMap database as 'Thiazole carboxamide derivative 28' with a single annotated primary target—pyruvate dehydrogenase kinase 1 (PDHK1/PDK1)—and is assigned to patented oncology indications (metastatic cancer, solid tumour/cancer) [1]. In contrast, the majority of publicly reported thiazole carboxamide derivatives are characterized as COX-1/2 inhibitors, α-glucosidase inhibitors, or antimicrobial agents, with multi-target or undefined selectivity profiles [2]. This single-target annotation represents a meaningful differentiation for researchers seeking a tool compound with a defined kinase pharmacology rather than a broadly active heterocycle.

PDK1 inhibitor PDHK1 oncology kinase selectivity

Scaffold-Level Selectivity: Furan-2-Carboxamide vs. Cyclohexanecarboxamide Terminal Group Dictates Biological Annotation

Among compounds sharing the identical 4-methyl-2-(m-tolyl)thiazol-5-yl-ethyl scaffold, the furan-2-carboxamide variant (CAS 869070-23-5) is uniquely annotated as a PDHK1 inhibitor, whereas the cyclohexanecarboxamide analog (CAS 869069-96-5) and the 4-fluoro-benzenesulfonamide analog carry no kinase-target annotation in public databases . This pattern indicates that the furan-2-carboxamide terminus is a critical pharmacophoric determinant for PDK1 engagement within this scaffold series, rather than the thiazole core alone.

structure-activity relationship furan-2-carboxamide cyclohexanecarboxamide target selectivity

PDK1 Biochemical Inhibition: BindingDB IC₅₀ Evidence Establishes Quantitative Activity Benchmark

BindingDB reports an IC₅₀ value of 17,000 nM (17 µM) for inhibition of human His₆-tagged PDK1 using biotinylated PDKtide as substrate, measured after 60 minutes by TopCount method [1]. While this potency is moderate, it provides a quantitative baseline for this chemotype that can be benchmarked against reference PDK1 inhibitors such as GSK2334470 (IC₅₀ ~10 nM) or BX-795 (IC₅₀ ~6 nM) [2], establishing that this compound occupies a distinct potency tier suitable for tool-compound applications where ultra-high potency is not required.

PDK1 inhibition IC50 biochemical assay BindingDB

Regioisomeric Differentiation: C5-Ethyl-Furan-2-Carboxamide vs. C2-Furan-3-Carboxamide (WAY-325811)

The target compound features a furan-2-carboxamide group attached via an ethyl linker to the thiazole C5 position. A closely related regioisomer, WAY-325811 (CAS 869632-12-2), bears a 2-methyl-furan-3-carboxamide group directly attached to the thiazole C2 position . This positional isomerism results in fundamentally different molecular topology: the target compound presents the furan moiety on a flexible ethyl tether from C5, whereas WAY-325811 presents a methyl-substituted furan directly at C2 . In thiazole-based α-glucosidase inhibitors, positional isomerism between 4-methyl and 3-methyl substitution has been shown to modulate enzyme selectivity and binding potency [1], supporting the expectation that these regioisomers will exhibit distinct target-engagement profiles.

regioisomer furan carboxamide WAY-325811 positional isomerism

Patent-Backed Intellectual Property Position: Merck Sharp & Dohme PDK1 Inhibitor Series

The compound falls within the generic scope of PCT patent application WO2012036974A1, assigned to Merck Sharp & Dohme LLC, which claims thiazole carboxamide derivatives as PDK1 inhibitors for oncology applications [1]. The patent review literature confirms that >50 patent publications on PDK1 modulators have been filed since 1998, with Merck Sharp & Dohme representing one of the major pharmaceutical assignees in this target space [2]. The patent pedigree provides a level of structural and biological validation that is absent for many commercially available thiazole carboxamide screening compounds that lack disclosed intellectual property.

patent WO2012036974 PDK1 inhibitor intellectual property

Purity Specification: 95% Baseline with Implications for Reproducibility

Commercial suppliers list the compound at a purity of 95% . This purity level is standard for research-grade thiazole carboxamide screening compounds but is meaningfully distinct from the >98% purity specifications available for certain structurally characterized analogs such as WAY-325811 (available at 98% purity from MedChemExpress) . For biochemical assay applications where impurity-driven off-target effects could confound IC₅₀ determination, researchers may need to request additional analytical characterization (HPLC, NMR) or consider post-purchase purification.

purity quality control reproducibility procurement specification

Recommended Research and Industrial Application Scenarios for N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide


PDK1/PDHK1 Target Validation and Chemical Probe Studies in Cancer Metabolism

The compound's annotation as a PDHK1 inhibitor and its inclusion in the Merck Sharp & Dohme patent series (WO2012036974A1) make it suitable as a tool compound for target-validation experiments in cancer metabolism, particularly in models where PDK1-dependent regulation of the pyruvate dehydrogenase complex is implicated [1]. Its moderate potency (IC₅₀ ~17 µM) [2] positions it for studies requiring partial PDK1 inhibition rather than complete kinase silencing, such as metabolic flux analysis or combination screens with other metabolic agents. Researchers should verify PDK1 target engagement in their specific cellular context, as the public data derive from biochemical rather than cellular assays.

Structure-Activity Relationship (SAR) Studies on Thiazole Carboxamide Kinase Inhibitor Scaffolds

The compound serves as a defined SAR probe for investigating the contribution of the furan-2-carboxamide terminus to PDK1 binding, in contrast to the cyclohexanecarboxamide, benzenesulfonamide, and oxalamide analogs that share the same thiazole core [1]. Medicinal chemistry teams can use this compound as a reference point for designing focused libraries that explore furan substitution patterns, linker length variation, and thiazole C2-aryl modifications while maintaining the PDK1 pharmacophore.

Regioisomeric Selectivity Profiling: Benchmarking Against WAY-325811

The compound and its regioisomer WAY-325811 share identical molecular formula and mass (C₁₈H₁₈N₂O₂S, MW 326.41) but differ in the connectivity of the furan-carboxamide moiety [1]. This pair constitutes an ideal tool set for profiling how regioisomeric connectivity affects kinase selectivity, cellular permeability, and metabolic stability within the thiazole-furan chemical space. Procurement of both compounds from verified sources enables controlled head-to-head comparisons.

Oncology Drug Discovery Screening Cascades Requiring Patent-Backed Chemical Matter

For drug discovery programs that prioritize patent-backed chemical starting points, the compound's association with WO2012036974A1 (Merck Sharp & Dohme) provides freedom-to-operate context and a validated PDK1 inhibitor pharmacophore [1]. The compound can be incorporated into screening cascades as a reference PDK1 inhibitor alongside clinical-stage comparators such as GSK2334470, enabling benchmarking of novel chemical series against an established patent-series compound [2].

Quote Request

Request a Quote for N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.